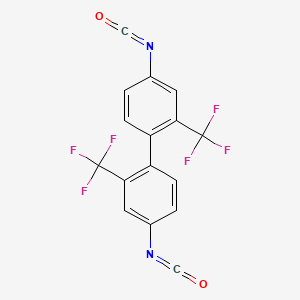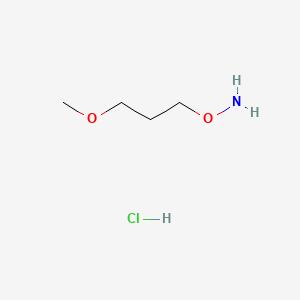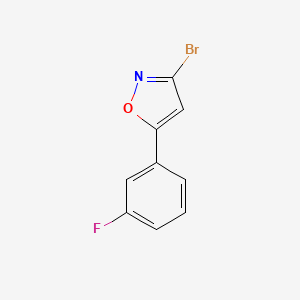![molecular formula C18H26N2O5 B13691551 Benzyl 4-[2-(Boc-amino)acetamido]butanoate](/img/structure/B13691551.png)
Benzyl 4-[2-(Boc-amino)acetamido]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-[2-(Boc-amino)acetamido]butanoate is a compound that features a benzyl ester group, a Boc-protected amino group, and an acetamido group. This compound is often used in organic synthesis, particularly in the field of peptide synthesis, due to its protective groups which help in the selective formation of peptide bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-[2-(Boc-amino)acetamido]butanoate typically involves the protection of amino groups using tert-butyl carbamate (Boc) and the formation of ester bonds. The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The esterification can be achieved by reacting the carboxylic acid with benzyl alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated peptide synthesizers can also streamline the process, allowing for precise control over reaction conditions and minimizing the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-[2-(Boc-amino)acetamido]butanoate undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Oxidation: Benzyl 4-[2-(Boc-amino)acetamido]butanoic acid.
Reduction: Benzyl 4-[2-(Boc-amino)acetamido]butanol.
Substitution: 4-[2-(Boc-amino)acetamido]butanoic acid.
Applications De Recherche Scientifique
Benzyl 4-[2-(Boc-amino)acetamido]butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Utilized in the development of peptide-based drugs and as a building block for prodrugs.
Industry: Applied in the production of specialty chemicals and as a reagent in various organic synthesis processes
Mécanisme D'action
The mechanism of action of Benzyl 4-[2-(Boc-amino)acetamido]butanoate primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl carbamate: Another protecting group used in peptide synthesis, but requires stronger acidic conditions for deprotection.
Fmoc-protected amino acids: Used in solid-phase peptide synthesis, offering orthogonal protection strategies compared to Boc.
Uniqueness
Benzyl 4-[2-(Boc-amino)acetamido]butanoate is unique due to its combination of a benzyl ester and a Boc-protected amino group, providing dual protection and facilitating selective reactions in peptide synthesis. Its stability under basic conditions and ease of removal under mild acidic conditions make it a valuable tool in organic synthesis .
Propriétés
Formule moléculaire |
C18H26N2O5 |
|---|---|
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
benzyl 4-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]butanoate |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-17(23)20-12-15(21)19-11-7-10-16(22)24-13-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,19,21)(H,20,23) |
Clé InChI |
KDLIXVQAXNMQLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)NCCCC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(R)-N-[4-(1-Aminoethyl)phenyl]-6-(4-pyridyl)quinazolin-2-amine Hydrochloride](/img/structure/B13691469.png)



![2-[2-(Hydroxymethyl)phenyl]-2-propanol](/img/structure/B13691495.png)
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,4-dihydro-2H-pyrrole](/img/structure/B13691504.png)


![Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13691519.png)


![[3-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13691530.png)


